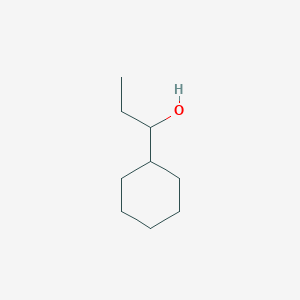

1-Cyclohexyl-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95429. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-9(10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXOMXEPFDMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884888 | |

| Record name | Cyclohexanemethanol, .alpha.-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17264-02-7 | |

| Record name | 1-Cyclohexyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17264-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ethylcyclohexanemethanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, .alpha.-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol, .alpha.-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethylcyclohexane-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXYL-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJP4H1V1N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Chemistry and Synthesis of a Unique Alcohol

1-Cyclohexyl-1-propanol, a colorless liquid with a characteristic sweet, ethereal odor, holds a distinct position within the broader class of cyclohexyl alcohols. biosynth.com These alcohols are characterized by the presence of a cyclohexane (B81311) ring bonded to a hydroxyl group, and they are valued for the specific steric and electronic properties the cyclohexyl moiety imparts. scbt.comresearchgate.netnih.gov In the realm of organic synthesis, where the precise construction of molecular architectures is paramount, compounds like this compound serve as valuable building blocks.

The synthesis of this compound can be achieved through various established organic chemistry reactions. A common and direct method involves the reduction of the corresponding ketone, 1-cyclohexyl-1-propanone. nist.gov Another well-established route is the Grignard reaction, where a cyclohexyl magnesium halide (a Grignard reagent) reacts with propanal. quora.com This is followed by an aqueous workup to protonate the resulting alkoxide and yield the final alcohol.

The Influence of the Cyclohexyl Moiety and Steric Hindrance

A defining characteristic of 1-Cyclohexyl-1-propanol is the significant steric hindrance conferred by the bulky cyclohexyl group. scbt.com This steric bulk plays a crucial role in dictating the compound's reactivity. scbt.comresearchgate.netresearchgate.net The large cyclohexyl ring can shield the hydroxyl group, influencing the approach of reagents and favoring certain reaction pathways over others. This selectivity is a powerful tool in organic synthesis, allowing for precise control over the formation of new chemical bonds.

The hydrophobic nature of the cyclohexyl group also influences the compound's solubility and its interactions in different solvent systems. scbt.comcymitquimica.com This interplay of steric and hydrophobic effects makes this compound a molecule with tunable reactivity, capable of participating in a variety of chemical transformations, including nucleophilic substitution reactions where it can help stabilize transition states. scbt.com

A Versatile Intermediate in Chemical Synthesis

The true value of 1-Cyclohexyl-1-propanol in advanced chemical research lies in its role as a synthetic intermediate. biosynth.com It serves as a precursor for the creation of a wide array of other organic compounds. For instance, it can be used in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. ontosight.ai The hydroxyl group can be readily converted into other functional groups, opening up a multitude of synthetic possibilities.

Research has explored the use of this compound derivatives in various contexts. For example, related structures have been investigated for their biological activities. researchgate.netscispace.com The ability to modify the core structure of this compound allows chemists to fine-tune the properties of the resulting molecules, paving the way for the development of new materials and therapeutic agents.

The Future of 1 Cyclohexyl 1 Propanol Research

Established Synthetic Pathways for Alcohols with Cyclohexyl Substitution

Grignard Reagent-Mediated Synthesis of Alcohols

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. wikipedia.org It involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This versatile reaction allows for the synthesis of primary, secondary, or tertiary alcohols depending on the carbonyl compound used. organic-chemistry.orgmasterorganicchemistry.com

The synthesis of this compound can be effectively achieved through the reaction of a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide or chloride, with propanal. In this nucleophilic addition reaction, the carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of propanal. chemistrysteps.comlibretexts.org This forms a new carbon-carbon bond and results in a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound, which is a secondary alcohol. masterorganicchemistry.comlibretexts.org

The general scheme for this synthesis is as follows:

Formation of Grignard Reagent: Cyclohexyl halide (e.g., bromocyclohexane) reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form cyclohexylmagnesium halide. askfilo.com

Reaction with Aldehyde: The prepared Grignard reagent is then added to propanal. The reaction must be kept under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protons. wikipedia.org

Acidic Workup: The resulting alkoxide intermediate is treated with a dilute acid (e.g., H₃O⁺) to produce the neutral alcohol. khanacademy.org

A similar approach can be used to synthesize analogues, for example, reacting cyclohexylmagnesium bromide with acetone (B3395972) yields the tertiary alcohol 1-cyclohexyl-2-methyl-2-propanol. ontosight.ai

Table 1: Grignard Synthesis of Cyclohexyl Alcohols

| Grignard Reagent | Carbonyl Compound | Product | Alcohol Type |

|---|---|---|---|

| Cyclohexylmagnesium bromide | Propanal | This compound | Secondary |

| Cyclohexylmagnesium bromide | Acetone | 1-Cyclohexyl-2-methyl-2-propanol ontosight.ai | Tertiary |

| Cyclohexylmagnesium bromide | 2,2-Dimethylpropanal | 1-Cyclohexyl-2,2-dimethyl-1-propanol ontosight.ai | Secondary |

Stereochemical Considerations in Grignard Reactions for this compound Formation

The addition of a Grignard reagent to a prochiral aldehyde or ketone can result in the formation of a new chiral center. The carbonyl carbon in propanal is sp²-hybridized and trigonal planar. The nucleophilic attack by the cyclohexyl Grignard reagent can occur from either face of the planar carbonyl group with equal probability. leah4sci.com

Consequently, the reaction of cyclohexylmagnesium bromide with propanal produces a chiral center at the carbon bearing the hydroxyl group, resulting in a racemic mixture of (R)-1-cyclohexyl-1-propanol and (S)-1-cyclohexyl-1-propanol. leah4sci.com While standard Grignard reactions typically yield racemic mixtures, asymmetric induction can sometimes be achieved by using chiral solvents, though success has been limited. wmich.edu

Catalytic Hydrogenation Routes for Aromatic Ring Reduction to Cyclohexyl Moieties

Catalytic hydrogenation is a powerful technique for reducing aromatic rings to their corresponding cycloalkanes. This transformation is synthetically valuable for converting flat, aromatic precursors into three-dimensional alicyclic compounds. liverpool.ac.uk

Hydrodehalogenation is a reaction that involves the replacement of a halogen atom with a hydrogen atom. google.com This process is typically catalyzed by platinum group metals, with palladium often being the most cited for this purpose. google.comscispace.com However, platinum is also a highly effective hydrogenation catalyst that can be used for both ring reduction and dehalogenation. rsc.org

A potential, albeit complex, synthetic route to this compound using this methodology could involve a precursor containing both a phenyl ring and a halogen atom, such as a halogenated phenylpropanol. In such a scenario, a platinum catalyst (e.g., Pt/C) under hydrogen pressure could facilitate both the hydrogenation of the aromatic ring and the reductive cleavage of the carbon-halogen bond. researchgate.netbakhtiniada.ru The selectivity of the reaction can be sensitive to conditions, as high temperatures or pressures may favor complete hydrogenation and dehalogenation. rsc.org It is generally accepted that platinum is preferred for hydrogenation with minimal dehalogenation compared to palladium, which more readily facilitates the dehalogenation reaction. rsc.org

Table 2: General Reactivity in Catalytic Dehalogenation

| Catalyst | Primary Function | Notes |

|---|---|---|

| Palladium (Pd) | Dehalogenation rsc.org | Often the catalyst of choice for pollution control via dehalogenation. rsc.org |

| Platinum (Pt) | Hydrogenation rsc.org | Generally gives minimum amounts of dehalogenation compared to palladium. rsc.org |

| Rhodium (Rh) | Hydrogenation/Dehalogenation | Highly active for both hydrogenation and dehalogenation. rsc.org |

Rhodium-Catalyzed Hydrogenation of Phenylpropanol Precursors

A more direct and common catalytic route to this compound involves the hydrogenation of an aromatic precursor like 1-phenyl-1-propanol. Rhodium is an exceptionally active catalyst for the hydrogenation of aromatic rings. liverpool.ac.uk Catalysts such as rhodium-on-carbon (Rh/C) or rhodium complexes are used to reduce the phenyl group to a cyclohexyl group under hydrogen pressure. liverpool.ac.uknih.gov

The reaction typically proceeds with high efficiency and can often be performed under relatively mild conditions. For instance, rhodium-based catalysts can hydrogenate phenols to cyclohexanols, and the diastereoselectivity can be controlled, with rhodium often favoring the cis-isomer. nih.govtcichemicals.comtcichemicals.com The hydrogenation of various functionalized aromatics, including acetophenones and benzoic acids, to their corresponding alicyclic products using rhodium pincer complexes has been demonstrated, showing complete reduction of both the benzene (B151609) ring and other functional groups like carbonyls. liverpool.ac.uk

Table 3: Conditions for Rhodium-Catalyzed Hydrogenation of Aromatic Rings

| Catalyst System | Substrate Type | Conditions | Selectivity/Yield |

|---|---|---|---|

| [Rh(COD)Cl]₂ | p-cresol | 50 bar H₂, 48 h nih.gov | High yield, cis-isomer favored nih.gov |

| Rhodium Pincer Complex | Lignin-derived aromatics | 30 °C, H₂ pressure liverpool.ac.uk | Good catalytic activity, cis-isomers major products liverpool.ac.uk |

Ruthenium-Based Catalytic Hydrogenation for Related Cyclohexyl Alcohols

Ruthenium-based catalysts are highly effective for the hydrogenation of ketones to produce cyclohexyl alcohols. acs.orggoogle.com These catalysts, often supported on materials like alumina (B75360) or carbon, demonstrate excellent reactivity and selectivity. google.com For instance, ruthenium supported on an alumina carrier has been shown to be a durable and efficient catalyst for the hydrogenation of substituted phenols to their corresponding cis-alkylcyclohexanols. google.com This method provides high yields and the catalyst can be recycled multiple times without a significant loss of activity. google.com

Ruthenium(II) complexes, particularly those with diphosphine and diamine ligands, are notable for their high efficiency and enantioselectivity in the asymmetric hydrogenation of a range of ketones. acs.org The performance of these catalysts can even surpass that of widely used BINAP-based catalysts. acs.org Computational studies have provided insights into the factors controlling the enantioselectivity, highlighting the importance of stable intermediates in the reaction pathway. nih.gov For the hydrogenation of cyclohexyl methyl ketone, while excellent conversion rates are achieved, the enantioselectivity can be low due to small differences in the activation and binding energies for the different approaches of the prochiral ketone. nih.govthieme-connect.com

Cyclometalated ruthenium complexes have also been investigated for the transfer hydrogenation of ketones. These catalysts show high activity under mild conditions and exhibit high substrate specificity. For example, a ruthenium compound derived from bis[(R)-1-phenylethyl]amine is particularly effective for the reduction of aryl tert-alkyl ketones like cyclohexyl phenyl ketone, achieving high enantioselectivities. rug.nl

| Catalyst System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ruthenium on Alumina | 4-tert-butylphenol | cis-4-tert-butylcyclohexanol | Excellent reactivity, selectivity, and durability. Catalyst can be reused over 30 times with no marked decrease in activity. | google.com |

| trans-[RuCl2{(S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane}(diamine)] | Aryl and heteroaryl ketones | Chiral alcohols | Highly active and enantioselective, often exceeding the performance of BINAP counterparts. | acs.org |

| trans-Ru(H)2(S, S-dpen)(S-xylbinap) | Cyclohexyl methyl ketone | (R/S)-1-Cyclohexylethanol | Low enantioselectivity (37%) due to small differences in activation and binding energies. | nih.gov |

| Cyclometalated Ruthenium derivative of bis[(R)-1-phenylethyl]amine | Cyclohexyl phenyl ketone | (S)-Cyclohexyl(phenyl)methanol | High enantioselectivity (up to 98% ee). | rug.nl |

Reductive Transformations of Ketone Precursors

The reduction of the precursor ketone, 1-cyclohexyl-1-propanone, is a direct route to this compound. ontosight.ai This transformation can be achieved using various chemical reducing agents. Aryl alkyl ketones, for instance, can be reduced to the corresponding alkylbenzenes via catalytic hydrogenation over a palladium catalyst. libretexts.orglibretexts.org This method, however, is generally applied to the reduction of a carbonyl group to a methylene (B1212753) group. For the specific conversion of a ketone to a secondary alcohol, hydride reagents are commonly employed. acs.org

Biocatalysis offers a powerful and environmentally friendly approach for the synthesis of optically active alcohols from prochiral ketones. nih.govtandfonline.com Whole-cell biocatalysts and isolated enzymes are used to achieve high enantioselectivity. nih.govuniovi.es

Microorganisms such as Lactobacillus paracasei and Leuconostoc pseudomesenteroides have been successfully used for the asymmetric reduction of bulky ketones like cyclohexyl phenyl ketone, yielding the corresponding (S)-alcohol with high enantiomeric excess (>99% ee) and good yields. researchgate.net Plant-based biocatalysts, such as carrot root (Daucus carota), have also been shown to effectively reduce various ketones, typically affording the (S)-alcohol in accordance with Prelog's rule. tandfonline.com

Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for the stereoselective reduction of ketones. researchgate.netusm.mynih.gov For instance, an F420-dependent alcohol dehydrogenase from Methanoculleus thermophilicus has been used to reduce a variety of ketones to their corresponding (S)-alcohols with excellent enantiopurity (>99% ee). nih.gov This enzyme system can be self-sufficient by using a sacrificial cosubstrate like isopropanol (B130326) for cofactor regeneration. nih.gov

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Lactobacillus paracasei BD101 | Cyclohexyl(phenyl)methanone | (S)-Cyclohexyl(phenyl)methanol | >99% | 92% | researchgate.net |

| Leuconostoc pseudomesenteroides N13 | Cyclohexyl(phenyl)methanone | (S)-Cyclohexyl(phenyl)methanol | >99% | - | researchgate.net |

| Daucus carota (carrot root) | 2-Acetylbenzofuran | (S)-1-(Benzofuran-2-yl)ethanol | High | Moderate | tandfonline.com |

| ADH from Methanoculleus thermophilicus | Various prochiral ketones | (S)-alcohols | >99% | - | nih.gov |

Novel and Emerging Synthetic Strategies

Multi-component Reactions Incorporating Cyclohexyl and Propanol (B110389) Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govorganic-chemistry.org These reactions are characterized by high atom economy and can be used to generate diverse molecular scaffolds. rug.nlmdpi.com While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to synthesize related structures. For example, the Ugi four-component reaction (U-4CR) is a versatile MCR that can be used to create a wide variety of α-acylaminoamides. researchgate.net By carefully selecting the starting materials, it is conceivable to design an MCR that incorporates both a cyclohexyl group and a propanol-like fragment into the final product.

Functionalization of Cyclohexane (B81311) Derivatives Leading to this compound

The synthesis of this compound can also be approached through the functionalization of pre-existing cyclohexane derivatives. One common method involves the reaction of a Grignard reagent, such as cyclohexylmagnesium bromide, with an appropriate aldehyde or ketone. ontosight.ai For example, the reaction of cyclohexylmagnesium bromide with propanal, followed by an oxidative workup, would yield this compound. ontosight.ai This approach is versatile and allows for the introduction of various alkyl or aryl groups at the carbinol center.

Another strategy involves the stereocontrolled functionalization of the cyclohexane ring itself, for which organometallic chemistry, particularly with molybdenum complexes, has shown promise. acs.org Additionally, the direct hydration of cyclohexene (B86901) to cyclohexanol (B46403), catalyzed by functionalized ionic liquids, provides a route to the cyclohexanol core, which could then be further elaborated to this compound. researchgate.net

Nucleophilic Substitution Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group (-OH) of this compound is a poor leaving group. Therefore, direct nucleophilic substitution is generally not feasible. To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group. One common method is to use thionyl chloride (SOCl₂), which transforms the alcohol into an alkyl chloride.

The reaction with thionyl chloride proceeds through a mechanism that begins with the nucleophilic attack of the alcohol's oxygen on the sulfur atom of thionyl chloride. youtube.com This is followed by the expulsion of a chloride ion and subsequent deprotonation, often by a weak base like pyridine, to form a chlorosulfite intermediate. youtube.com The chloride ion then acts as a nucleophile, attacking the carbon bearing the leaving group in an Sₙ2 fashion, leading to inversion of stereochemistry if the carbon is a chiral center. stackexchange.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. stackexchange.com

Reaction Scheme:

Oxidation Reactions and Product Characterization

As a secondary alcohol, this compound can be oxidized to a ketone. A common and effective reagent for this transformation is pyridinium (B92312) chlorochromate (PCC). masterorganicchemistry.com PCC is a milder oxidizing agent compared to others like chromic acid, which allows for the selective oxidation of secondary alcohols to ketones without further oxidation. libretexts.orgchemistrysteps.com

The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂). numberanalytics.com The mechanism involves the formation of a chromate (B82759) ester from the alcohol and PCC. organicchemistrytutor.com A subsequent E2-like elimination, where a base (such as pyridine) removes a proton from the carbon bearing the oxygen, leads to the formation of the carbon-oxygen double bond of the ketone and the reduction of Cr(VI) to Cr(IV). libretexts.org

The product of this oxidation is 1-cyclohexyl-1-propanone. This ketone can be characterized by various spectroscopic methods, including infrared (IR) spectroscopy, which would show a strong absorption band characteristic of a carbonyl group (C=O) typically around 1715 cm⁻¹.

| Reactant | Reagent | Product | Key Features of Product Characterization |

| This compound | Pyridinium Chlorochromate (PCC) | 1-Cyclohexyl-1-propanone | Strong C=O stretch in IR spectrum |

Esterification and Etherification Reactions of this compound

Esterification:

This compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid anhydrides. A common method involves reacting the alcohol with an acid anhydride (B1165640), like acetic anhydride, in the presence of a catalyst or a base. organic-chemistry.orgchemguide.co.uk The reaction with acetic anhydride produces 1-cyclohexylpropyl acetate (B1210297) and acetic acid as a byproduct. youtube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen on one of the carbonyl carbons of the acetic anhydride. youtube.com This is followed by the elimination of a carboxylate anion as a leaving group and deprotonation of the intermediate to yield the ester. libretexts.org

Etherification:

Etherification of this compound can be achieved through methods like the Williamson ether synthesis. This process involves two main steps. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks an alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction to form the ether. Due to the secondary nature of the alcohol, care must be taken to avoid elimination side reactions, which can be favored with sterically hindered substrates or stronger bases. byjus.com

| Reaction Type | Reactants | Product | General Conditions |

| Esterification | This compound, Acetic Anhydride | 1-Cyclohexylpropyl acetate | Gentle heating, optional catalyst |

| Etherification | This compound, NaH, Ethyl Iodide | 1-Ethoxy-1-cyclohexylpropane | Anhydrous solvent |

Dehydration Reactions and Olefin Formation

The acid-catalyzed dehydration of this compound leads to the formation of an alkene. This elimination reaction typically follows an E1 mechanism for secondary alcohols. youtube.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group (water). youtube.com

Loss of the water molecule results in the formation of a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. youtube.com According to Zaitsev's rule, the major product will be the most substituted, and therefore most stable, alkene. doubtnut.com In this case, the primary product would be (E/Z)-1-cyclohexyl-1-propene. The less substituted Hofmann product, 3-cyclohexyl-1-propene, could also be formed as a minor product.

| Starting Material | Reagent | Major Product | Minor Product |

| This compound | H₂SO₄ (conc.), Heat | (E/Z)-1-Cyclohexyl-1-propene | 3-Cyclohexyl-1-propene |

Stereochemical Aspects of this compound Reactions

Formation and Separation of Enantiomers of this compound

This compound is a chiral molecule, existing as a pair of enantiomers. The synthesis of this alcohol from achiral starting materials, such as the reaction of propylmagnesium bromide with cyclohexanecarboxaldehyde, typically results in a racemic mixture (a 50:50 mixture of both enantiomers).

The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where a single enantiomer is required. wikipedia.org A common method for resolving racemic alcohols is to react them with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.org Once separated, the individual diastereomeric esters can be hydrolyzed to yield the pure enantiomers of the alcohol. Enzymatic kinetic resolution is another powerful technique where an enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated one. mdpi.com

Diastereoselective Synthesis and Transformations

Diastereoselective reactions are crucial in organic synthesis for controlling the stereochemical outcome of a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters. In the context of this compound, diastereoselectivity can be achieved in its synthesis or in its subsequent transformations.

For instance, the addition of a nucleophile to a chiral aldehyde or ketone precursor can proceed with diastereoselectivity, influenced by the existing stereocenter(s). acs.org The use of chiral auxiliaries attached to the substrate can also direct the stereochemical course of a reaction, leading to the preferential formation of one diastereomer. mdpi.com Furthermore, reactions on derivatives of this compound can be designed to be diastereoselective. For example, a Prins-type reaction involving a related cyclohexenyl-substituted cyclopropanol (B106826) has been shown to proceed with high diastereoselectivity to form spirocyclobutanones with three contiguous stereocenters.

Recent advances have demonstrated highly diastereoselective methods for the synthesis of complex molecules, such as substituted cyclohexanones, through cascade reactions. beilstein-journals.orgnih.gov These strategies often rely on the precise control of reaction conditions to favor the formation of a single diastereomer. Similar principles can be applied to reactions involving this compound to generate complex structures with defined stereochemistry.

Catalytic Transformations of this compound

The catalytic transformation of this compound is a subject of significant interest due to its potential to yield a variety of valuable chemical intermediates. Catalytic routes offer efficient and selective pathways for the conversion of this secondary alcohol into other functionalized molecules. These transformations primarily involve the activation of C-H, O-H, and C-C bonds, facilitated by a range of homogeneous and heterogeneous catalysts.

Hydrogenation and Dehydrogenation Catalysis

The catalytic hydrogenation and dehydrogenation of alcohols are fundamental processes in organic synthesis. For this compound, a secondary alcohol, these reactions primarily involve the interconversion between the alcohol and its corresponding ketone, 1-cyclohexyl-1-propanone.

Dehydrogenation:

Catalytic dehydrogenation of secondary alcohols provides an atom-economical route to ketones, with the only byproduct being molecular hydrogen. This transformation is typically carried out at elevated temperatures using metal-based catalysts. For this compound, the dehydrogenation reaction would yield 1-cyclohexyl-1-propanone. The general reaction is as follows:

CH₃CH₂CH(OH)C₆H₁₁ → CH₃CH₂C(=O)C₆H₁₁ + H₂

Commonly employed catalysts for the dehydrogenation of alcohols include copper, platinum, palladium, rhodium, and iridium. youtube.comnih.gov For instance, passing the vapors of a primary or secondary alcohol over copper at 300°C typically results in the formation of an aldehyde or a ketone, respectively. youtube.com Palladium-based catalysts have also shown high efficiency in the aerobic dehydrogenation of substituted cyclohexanones to phenols, indicating their potential for C-H bond activation in cyclic systems. nih.gov

Under more forcing conditions, dehydrogenation could potentially lead to aromatization of the cyclohexyl ring, although this would likely involve subsequent rearrangement and elimination steps. The dehydrogenation of cycloalkanes to aromatic compounds is a known process, often catalyzed by platinum-group metals on various supports. nih.gov

Hydrogenation:

Catalytic hydrogenation is the reverse of dehydrogenation, where a ketone is reduced to an alcohol in the presence of a hydrogen source and a catalyst. Should 1-cyclohexyl-1-propanone be the substrate, its hydrogenation would selectively produce this compound. This reaction is typically performed with catalysts such as platinum, palladium, or nickel. youtube.comyoutube.com

Furthermore, if the cyclohexyl ring of this compound were to undergo aromatization to a phenyl group under certain catalytic conditions, the resulting compound could then be subjected to hydrogenation. The catalytic hydrogenation of an aromatic ring requires more vigorous conditions than the reduction of a ketone, but it is a well-established industrial process.

The stereochemistry of these reactions is also a critical aspect. The hydrogenation of a prochiral ketone like 1-cyclohexyl-1-propanone would lead to a racemic mixture of this compound unless a chiral catalyst is employed to achieve an enantioselective reduction.

Enzyme-Catalyzed Reactions, e.g., Trans-esterification of Related Compounds

Enzyme-catalyzed reactions offer a green and highly selective alternative to traditional chemical methods for the transformation of alcohols. Lipases are a class of enzymes that are particularly effective in catalyzing the trans-esterification of alcohols. nih.govnih.gov While specific studies on this compound are not prevalent, the extensive research on the enzymatic trans-esterification of other secondary alcohols provides a strong basis for understanding its potential reactivity.

Trans-esterification is an equilibrium reaction where the alkoxy group of an ester is exchanged with an alcohol. researchgate.net In the context of this compound, this would involve reacting the alcohol with an acyl donor, such as a vinyl ester or an ester, in the presence of a lipase (B570770) to form a new ester and a byproduct alcohol. The general reaction is:

RCOOR' + CH₃CH₂CH(OH)C₆H₁₁ ⇌ RCOOCH(CH₂CH₃)C₆H₁₁ + R'OH

The use of enzymes like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is common for these transformations due to their broad substrate scope and high stability. acs.organthembio.com However, the lower reactivity of secondary alcohols compared to primary alcohols can present a challenge, often requiring optimization of reaction conditions such as temperature and the use of vacuum to remove the leaving alcohol and shift the equilibrium towards the product. acs.org

The enantioselectivity of lipases is a key advantage, allowing for the kinetic resolution of racemic secondary alcohols. In such a process, one enantiomer of the alcohol is preferentially acylated, leaving the other enantiomer unreacted. This enables the separation of the two enantiomers.

Below is a table summarizing various enzymes and their applications in reactions relevant to the transformation of secondary alcohols.

| Enzyme | Enzyme Class | Typical Reaction Catalyzed | Application for Secondary Alcohols |

| Candida antarctica Lipase B | Hydrolase | Esterification & Trans-esterification | Kinetic resolution and acylation. anthembio.com |

| Pseudomonas fluorescens Lipase | Hydrolase | Hydrolysis of fatty acids | Potential for enantioselective hydrolysis of esters of secondary alcohols. anthembio.com |

| Candida rugosa Lipase | Hydrolase | Hydrolysis of fatty acids | Used in the hydrolysis of esters. anthembio.com |

| Ketoreductase | Oxidoreductase | Reduction of ketones | Enantioselective reduction of ketones to chiral secondary alcohols. anthembio.com |

| Transaminase | Transferase | Transfer of amino groups | Synthesis of chiral amines from ketones, a related transformation. anthembio.com |

Synthesis of this compound Esters and Ethers

The conversion of the hydroxyl group of this compound into esters and ethers is a fundamental strategy to modify its properties. These reactions, however, must account for the steric hindrance of the tertiary alcohol.

Ester Synthesis: The most common method for synthesizing esters from alcohols and carboxylic acids is the Fischer-Speier esterification . wikipedia.orgmasterorganicchemistry.com This acid-catalyzed equilibrium reaction involves refluxing the alcohol and a carboxylic acid. wikipedia.org To synthesize an ester of this compound, the alcohol would be treated with a chosen carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com Given the equilibrium nature of the reaction, using the alcohol in large excess can drive the reaction toward the ester product. masterorganicchemistry.com However, a significant challenge is that tertiary alcohols, such as this compound, are prone to elimination (dehydration) under strong acidic and high-temperature conditions, which can lead to the formation of undesired alkenes. wikipedia.orgyoutube.com

Alternative, milder methods may be more suitable. For instance, reacting the alcohol with an acid chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine, can yield the ester under less harsh conditions. youtube.com For sterically hindered esters, specific reagents like silver cyanide can be used to facilitate the reaction between an acyl chloride and the alcohol. jk-sci.com

Ether Synthesis: The Williamson ether synthesis is a classic method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comwikipedia.org To synthesize an ether of this compound, the alcohol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding tertiary alkoxide. pressbooks.pub This alkoxide would then be reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide). learncbse.in

It is crucial that the alkylating agent is a primary halide. wikipedia.org Using secondary or tertiary alkyl halides would lead to competing elimination reactions, significantly reducing the yield of the desired ether. masterorganicchemistry.com The tertiary nature of the alkoxide derived from this compound already introduces steric hindrance, making the Sₙ2 reaction less efficient and prone to elimination of the alkyl halide. wikipedia.org Therefore, careful selection of a primary, unhindered alkyl halide is essential for a successful Williamson ether synthesis in this context. quora.com

Cyclohexyl-Substituted Amino Alcohols and Their Derivatives

The introduction of an amino group to the cyclohexyl-propanol scaffold creates a new class of compounds, amino alcohols, which are of significant interest due to their prevalence in biologically active molecules.

Synthesis and Stereochemistry of 1-(Cyclohexylamino)propan-2-ol

The synthesis of the specific target molecule, 1-(cyclohexylamino)propan-2-ol, can be envisioned through established routes for creating vicinal amino alcohols. A common and direct method is the aminolysis of an epoxide.

A plausible synthetic route would start with the epoxidation of allylcyclohexane (B1217954) to form 1-cyclohexyl-2,3-epoxypropane. The subsequent ring-opening of this epoxide with cyclohexylamine (B46788) would yield a mixture of two regioisomers: the desired 1-(cyclohexylamino)propan-2-ol and 2-(cyclohexylamino)-1-cyclohexylpropan-1-ol. The regioselectivity of the epoxide opening can be influenced by the choice of catalyst and reaction conditions. Generally, in the absence of a catalyst, the nucleophile (cyclohexylamine) will attack the less sterically hindered carbon of the epoxide (a process following Sₙ2-like mechanism), which in this case would favor the formation of the desired 1-(cyclohexylamino)propan-2-ol.

A related synthesis involves the reaction of cyclohexene oxide with isopropylamine, which yields 2-[(propan-2-yl)amino]cyclohexan-1-ol. chemicalbook.com This demonstrates the feasibility of amine-based epoxide opening in cyclohexyl systems.

Stereochemistry: The reaction introduces two new stereocenters, one at the carbon bearing the hydroxyl group and the other at the carbon bearing the amino group. The epoxide opening typically proceeds via a backside attack, resulting in a trans relationship between the incoming amine and the newly formed hydroxyl group. If the starting epoxide is racemic, the product will be a mixture of diastereomers. Stereoselective synthesis would require the use of a chiral starting material or a chiral catalyst to control the facial selectivity of the amine attack on the epoxide. Computational studies on the reaction of N-(cyclohexylamino)ethanol with thionyl chloride highlight the influence of the cyclohexyl substituent on the reaction mechanism, suggesting the stereochemistry of such derivatives is a key factor in their reactivity. cdnsciencepub.com

Biological Significance of Cyclohexyl-Amino Alcohol Derivatives

Cyclohexyl-amino alcohol derivatives are recognized for their potential biological activities. The incorporation of both the bulky, lipophilic cyclohexyl group and the polar amino alcohol functionality can facilitate interactions with biological targets like enzymes and receptors.

Derivatives of 5-hydroxy-4-aminomethyl-1-cyclohexyl-3-alkoxycarbonyl indole (B1671886) have demonstrated significant antiviral activity, particularly against influenza A viruses. google.com These compounds represent a class of non-nucleoside antivirals, which is an important area of research for overcoming drug resistance. google.com The racemic cyclohexane-for-cyclopentane ring substitution analogue of the potent prostaglandin (B15479496) FP agonist cloprostenol (B1669231) has been synthesized and shown to be a potent agonist at prostaglandin FP receptors, indicating that cyclohexyl-containing alcohol derivatives can mimic the activity of natural signaling molecules. nih.gov

The synthesis of vicinal anti-amino alcohols from N-tert-butanesulfinyl aldimines and cyclopropanols yields derivatives that are important precursors for biologically active molecules. nih.gov Furthermore, a diversity-oriented synthesis has been developed for anti-1,3-diaminopropan-2-ol derivatives, which are core structures in peptidomimetic aspartic protease inhibitors, using a building block that incorporates a cyclohexyl nucleophile. acs.org This underscores the value of the cyclohexyl-amino alcohol scaffold in designing enzyme inhibitors.

Development of Cyclohexyl-Propanol Analogues for Medicinal Chemistry

The cyclohexyl-propanol framework is a valuable starting point for medicinal chemistry programs, where systematic structural modifications are used to optimize therapeutic properties.

Structure-Activity Relationship (SAR) Studies on Cyclohexyl Alcohol Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure correlates with biological activity. For cyclohexyl alcohol derivatives, SAR studies have provided key insights for designing more potent and selective compounds.

In a study of cycloalkylamide derivatives as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in inflammatory pathways, it was found that the size of the cycloalkyl group was critical. acs.org A cyclohexane ring on one side of the amide function was necessary to achieve reasonable inhibitory potency. acs.org Increasing the hydrophobicity of this part of the molecule dramatically improved the inhibition. acs.org This highlights the importance of the lipophilic cyclohexyl group for binding to the enzyme.

In another example involving aminoarylthiazole derivatives designed as correctors for the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR), SAR studies helped identify which chemical groups were beneficial for activity. nih.gov By systematically modifying the structure, a dual-active compound with improved efficacy was identified. nih.gov These studies demonstrate a common principle in medicinal chemistry: the cyclohexyl ring often serves as a hydrophobic anchor that positions the rest of the molecule for optimal interaction with a biological target. The specific substitution pattern on the ring and the relative stereochemistry of the propanol-derived side chain are then fine-tuned to maximize potency and selectivity.

Design and Synthesis of Peptide Isosteres Incorporating Cyclohexylalaninol Derivatives

Peptide isosteres are molecules that mimic the structure and function of natural peptides but have been modified to improve properties like stability against enzymatic degradation or oral bioavailability. Cyclohexylalaninol, the reduction product of the non-proteinogenic amino acid cyclohexylalanine, is an attractive building block for creating such isosteres. Its bulky, hydrophobic cyclohexyl side chain can mimic that of amino acids like leucine (B10760876) or phenylalanine while offering a non-natural structure.

The synthesis of peptides containing cyclohexylalanine has been achieved using standard solid-phase peptide synthesis (SPPS) methods. nih.gov In one example, a cyclohexylalanine-containing peptide was designed to target cardiolipin (B10847521) and rescue mitochondrial dysfunction. The synthesis involved using Fmoc-protected amino acids, including Fmoc-cyclohexylalanine, which were sequentially coupled on a resin. nih.gov

The design of peptide isosteres often involves replacing a labile amide bond with a more stable linkage. Thioether-containing peptides, for example, can be synthesized by reacting N-Fmoc aminothiols with bromoacetylated peptides on a solid support. mdpi.com A cyclohexylalaninol derivative could be incorporated into such a sequence. The synthesis of peptide isosteres of potent histone deacetylase (HDAC) inhibitors like FK228 and largazole (B1674506) demonstrates how modifying the peptide backbone can significantly alter biological activity. nih.gov Incorporating a cyclohexylalaninol-derived unit into a peptidomimetic chain can thus influence the molecule's conformation and interaction with its target, offering a strategy for developing novel therapeutics. mdpi.com

Cyclohexyl-Containing Propanol Derivatives as Building Blocks in Complex Molecular Architectures

The strategic incorporation of sterically demanding and conformationally well-defined moieties is a cornerstone of modern synthetic chemistry, enabling the construction of intricate three-dimensional molecular frameworks. In this context, derivatives of this compound serve as valuable chiral building blocks, leveraging the bulky cyclohexyl group to influence stereochemical outcomes and provide a robust scaffold for further chemical elaboration. Research in this area has demonstrated the utility of these synthons in the diastereoselective synthesis of complex heterocyclic structures, such as polysubstituted γ-butyrolactones.

One notable application involves a three-component reaction that assembles densely functionalized γ-butyrolactones from silyl (B83357) glyoxylates, ketones, and Reformatsky reagents. nih.govnih.gov This method facilitates the creation of multiple contiguous stereocenters in a single, highly diastereoselective transformation. The reaction proceeds through a tandem sequence of a Reformatsky addition to the silyl glyoxylate, followed by a nih.govnih.gov-Brook rearrangement to generate a new enolate, which then undergoes a second aldol (B89426) addition to a ketone. The subsequent lactonization yields the final γ-butyrolactone product.

The versatility of this approach has been demonstrated using a variety of ketones, including those bearing a cyclohexyl group, which are structurally analogous to oxidized forms of this compound derivatives. The use of cyclohexyl methyl ketone in this reaction showcases how the cyclohexyl moiety can be effectively integrated into a more complex, stereochemically rich molecule. The reaction exhibits high diastereoselectivity, underscoring the directing influence of the substituents on the stereochemical course of the tandem reaction sequence.

Detailed findings from these synthetic studies, including the specific substrates, reagents, and outcomes, are summarized in the table below.

| Entry | Ketone | Reformatsky Reagent | Silyl Glyoxylate | Product (γ-Butyrolactone) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Cyclohexyl methyl ketone | Ethyl 2-bromopropionate/Zn | Benzyl tert-butyldimethylsilyl glyoxylate | Pentasubstituted γ-butyrolactone | 75 | >20:1 |

This data highlights the successful incorporation of a cyclohexyl-containing fragment into a complex lactone structure with excellent yield and stereocontrol. nih.gov The high diastereomeric ratio observed indicates a significant level of facial selectivity in the nucleophilic additions, likely influenced by the steric bulk of the cyclohexyl group and the other substituents involved in the transition states. Such methodologies are pivotal for the efficient construction of molecular libraries and for the total synthesis of natural products where control of stereochemistry is paramount.

Biochemical and Biological Research Applications of 1 Cyclohexyl 1 Propanol and Its Derivatives

Studies on Enzyme Kinetics and Protein Folding in the Presence of Alcohols

The influence of alcohols on enzyme kinetics and protein folding is a significant area of biochemical research. scbt.com While direct studies on 1-cyclohexyl-1-propanol are not extensively detailed in the provided results, the broader context of alcohol effects on enzymes provides a framework for understanding its potential impact.

Alcohols can affect enzyme activity and stability. For instance, studies on β-galactosidase have shown that at modest concentrations (0 to 2 M), alcohols like methanol, ethanol, propanol (B110389), and butanol have little effect on kinetic constants. nih.gov However, at higher concentrations, they can cause a decrease in the maximal rate (Vmax) and an increase in the Michaelis constant (Km), indicating inhibition. nih.gov The inhibitory activity of these alcohols is often related to their chaotropicity, which is their ability to disrupt the structure of water. nih.gov

Furthermore, research on proteinase K has demonstrated that alkyl alcohols can induce conformational changes. nih.gov At low pH, where the enzyme is already in a partially unfolded state, alcohols can trigger a switch from an alpha/beta structure to a beta-sheet dominant conformation. nih.gov This alcohol-induced state shows characteristics of a molten globule-like state, which may be an intermediate in the protein's folding pathway. nih.gov Ethanol, in particular, has been shown to enhance the formation of secondary structures in modified bovine serum albumin and decrease its solubility, suggesting that it interacts favorably with hydrophobic residues, which can lead to protein denaturation. researchgate.net

The steric hindrance and hydrophobicity of the cyclohexyl group in this compound suggest it could have pronounced effects on enzyme structure and function, potentially by interacting with hydrophobic pockets in enzymes or influencing the hydration shell of the protein. scbt.com

Exploration of Metabolic Pathways and Biotransformations

The metabolism and biotransformation of this compound and its derivatives are explored through microbial and mammalian systems, as well as specific enzymatic reactions.

Microbial Production and Metabolism of Propanol Derivatives

Microorganisms are capable of producing and metabolizing a variety of alcohols, including propanol and its derivatives. mrforum.comnih.gov The production of propanol in microbes can occur through various engineered metabolic pathways. researchgate.net For instance, propionic acid bacteria can produce n-propanol from glucose, with increased production when propionic acid is the main fermentation product. mrforum.com The biosynthesis of propanol can also happen via the Wood-Werkman pathway or the acrylate (B77674) pathway as a co-product of propionate. researchgate.net

Microbial transformation is also a key method for producing specific alcohol derivatives. Filamentous fungi, such as those from the genera Geotrichum, Endomyces, Galactomyces, and Dipodascus, have been used for the biocatalytic reduction of ketone precursors to their corresponding alcohols. This process is valuable for the stereoselective synthesis of chiral alcohols. google.com For example, microorganisms can be used to reduce the ketone group of 1-cyclohexyl-2-propyn-1-one (B8602829) to produce optically active 1-cyclohexyl-2-propyn-1-ol. google.com These biotransformations are typically carried out in aqueous media under mild conditions, making them an environmentally friendly approach.

The metabolism of propanol in microbial systems can involve its oxidation to aldehydes and then to fatty acids, which are subsequently mineralized through β-oxidation to produce energy. mdpi.com

Role in Mammalian Metabolic Processes and Lipid Metabolism

In mammalian systems, the metabolism of compounds containing a cyclohexyl group has been investigated. For example, the metabolism of 1-(4'-fluorophenyl)-4-(cyclohexyl-1'-piperzinyl-4'-carboxylated)-butan-1-one in rats and humans involves mono- and dihydroxylation of the cyclohexane (B81311) ring and reduction of the keto group to a secondary alcohol. nih.gov This indicates that mammalian enzymes are capable of modifying the cyclohexyl moiety.

Chronic alcohol intake in humans has been shown to alter the expression of various drug-metabolizing enzymes in the liver, including those from the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. mdpi.com While direct evidence for this compound is not provided, the general effects of alcohol on these enzyme systems suggest that its metabolism could be influenced by and also influence the broader metabolic landscape. For instance, heavy alcohol consumption can lead to a significant decrease in the levels of several CYP enzymes, which could impact the metabolism of various drugs and other xenobiotics. mdpi.com

Enzymatic Transformations of Cyclohexyl-Substituted Alcohols

Specific enzymes are utilized for the transformation of cyclohexyl-substituted alcohols, often with high enantioselectivity. Lipases, such as the one from Candida antarctica (lipase B), are frequently used for the kinetic resolution of racemic alcohols through esterification. researchgate.net This process allows for the separation of enantiomers, which is crucial for the synthesis of pharmaceuticals and other bioactive compounds. nih.gov

Alcohol dehydrogenases (ADHs) are another important class of enzymes for the transformation of alcohols. An ADH from Thermus thermophilus has been shown to have activity on (±)-1-phenyl-1-propanol, a structurally related compound to this compound. nih.gov Furthermore, chemo-enzymatic cascades involving ADHs have been developed for the synthesis of chiral alcohols. rsc.org For example, a ruthenium-catalyzed racemization combined with an enzymatic resolution can be used to transform racemic α-allenic alcohols, including those with a cyclohexyl substituent, into enantiomerically enriched products. nih.gov

Galactose oxidase has also demonstrated promiscuous activity in the conversion of various alcohols, including those with cyclic structures, into nitriles in the presence of ammonia. nih.gov

Investigation of Specific Biological Activities (e.g., Effects on Muscle Tissue)

Research has indicated that this compound may have effects on muscle tissue. biosynth.com Specifically, it has been shown to have an influence on the bladder muscle and the detrusor muscle. biosynth.com The mechanism for this activity may involve the inhibition of amine activity. biosynth.com However, the detailed molecular mechanisms and the full extent of these effects require further investigation.

Computational and Theoretical Chemistry Studies on 1 Cyclohexyl 1 Propanol

Quantum Mechanical Studies (e.g., DFT, HOMO-LUMO Analysis) of 1-Cyclohexyl-1-propanol

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. acs.orggrnjournal.us DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry and calculate various electronic properties. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. researchgate.netlibretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For alcohol systems like propanols, DFT calculations can predict properties such as partition coefficients (logP) in different solvent systems, which are crucial for understanding their behavior in various environments. mdpi.comresearchgate.net For instance, DFT calculations using the B3LYP functional have been shown to provide good correlations with experimental values for propanol (B110389)/water systems. mdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. These descriptors include electron affinity, ionization potential, chemical potential, electronegativity, hardness, and softness. While specific DFT calculations for this compound are not widely published, data from analogous compounds and general principles of quantum chemistry allow for the estimation of these properties.

| Quantum Mechanical Property | Description | Typical Predicted Value/Range for Alcohols |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. | ~1.8 to 2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | ~7.8 to 9.5 eV |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | ~6.0 to 7.0 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | ~ -1.8 to -2.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer; calculated as (ELUMO - EHOMO)/2. | ~3.9 to 4.75 eV |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons; calculated as -(EHOMO + ELUMO)/2. | ~2.1 to 2.25 eV |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational flexibility of this compound, arising from the rotation around single bonds and the puckering of the cyclohexane (B81311) ring, is a key determinant of its physical and chemical properties. Conformational analysis helps in identifying the most stable three-dimensional structures and the energy barriers between them. lumenlearning.com

For the cyclohexane ring, the chair conformation is significantly more stable than other forms like the boat or twist-boat conformations. Substituents on the cyclohexane ring can exist in either an axial or equatorial position. lumenlearning.com Generally, the equatorial position is favored for bulky substituents to minimize steric strain from 1,3-diaxial interactions. lumenlearning.com The energy difference between the axial and equatorial conformers is quantified by the A-value. lumenlearning.com Given the size of the -CH(OH)CH2CH3 group, it is expected to have a strong preference for the equatorial position.

| Conformational Feature | Description | Predicted Stable Conformation |

|---|---|---|

| Cyclohexane Ring | The six-membered ring can adopt several conformations (chair, boat, etc.). | Chair conformation is the most stable. |

| Substituent Position | The propanol group can be in an axial or equatorial position on the chair conformer. | The equatorial position is strongly favored to avoid steric hindrance. lumenlearning.com |

| Propanol Side Chain | Rotation around the C-C and C-O bonds of the propanol moiety leads to various rotamers. | Staggered conformations (anti and gauche) are more stable than eclipsed ones. |

Prediction of Reaction Mechanisms and Selectivity via Computational Methods

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions, mapping out reaction pathways, and identifying transition states and intermediates. grnjournal.us By calculating the potential energy surface of a reaction, researchers can determine the most likely route from reactants to products. grnjournal.us

For alcohols, common reactions include oxidation, dehydration, and substitution. Computational methods like DFT can be used to model these transformations for this compound. For instance, in an oxidation reaction to form the corresponding ketone, calculations would focus on the energetics of the transition state for the removal of the hydroxyl and alpha-hydrogens. The bulky cyclohexyl group can introduce significant steric hindrance, which influences the accessibility of the reactive site and thus the reaction's selectivity and rate. Molecular dynamics simulations can be used to assess this steric hindrance during reactions.

While specific studies on this compound are scarce, the principles of computational reaction prediction are well-established. csmres.co.uk For example, in a hypothetical reaction, one would start with a plausible mechanism, locate the transition state for each step, and verify the connections between reactants, transition states, and products using Intrinsic Reaction Coordinate (IRC) calculations. grnjournal.us This approach allows for the rationalization of experimentally observed product distributions and the prediction of selectivity in new reactions.

Intermolecular Interactions and Supramolecular Structures in Propanol Systems

The hydroxyl group in this compound enables it to form hydrogen bonds, which are the dominant intermolecular force in liquid alcohols. These interactions lead to the formation of supramolecular structures, such as chains and rings of associated molecules. acs.org

Studies on simple alcohols like n-propanol have shown that they tend to form chain-like hydrogen-bonded clusters. acs.org The strength and geometry of these hydrogen bonds can be investigated using a combination of experimental techniques like FTIR spectroscopy and computational methods such as DFT and MD simulations. acs.org DFT calculations on dimers and small clusters can provide accurate interaction energies and geometries for different types of hydrogen bonds. acs.org For instance, in propanol systems, the O-H···O interaction is the most significant. acs.org

The presence of the large, non-polar cyclohexyl group in this compound is expected to have a significant impact on these supramolecular structures. The steric bulk of the cyclohexyl ring may hinder the formation of extended, linear hydrogen-bonded chains that are common in less substituted alcohols. This could lead to a different balance of cyclic versus chain-like aggregates in the liquid state, influencing macroscopic properties like boiling point, viscosity, and solubility.

Chiral Recognition and Stereoselective Interactions in Computational Models

This compound is a chiral molecule, possessing a stereocenter at the carbon atom bearing the hydroxyl group. The study of how different enantiomers of a chiral molecule interact with other chiral entities is known as chiral recognition. researchgate.netresearchgate.net This phenomenon is fundamental to enantioselective chromatography, asymmetric catalysis, and biological processes. researchgate.net

Computational modeling is a valuable tool for understanding the mechanisms of chiral recognition at the molecular level. acs.org These models can simulate the interaction between a chiral analyte, such as the (R)- or (S)-enantiomer of this compound, and a chiral selector, which could be a chiral stationary phase in an HPLC column or a chiral catalyst. researchgate.netacs.org

Green Chemistry Principles in the Synthesis and Application of 1 Cyclohexyl 1 Propanol

Atom Economy and Waste Minimization in 1-Cyclohexyl-1-propanol Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. rsc.org Traditional synthesis methods that generate significant amounts of byproducts are considered to have low atom economy. rsc.org For instance, classic routes to tertiary alcohols like this compound often involve Grignard reactions. While effective, these reactions are known for their poor atom economy, as they produce stoichiometric amounts of magnesium salts as waste.

In contrast, addition reactions, where all the atoms of the reactants are incorporated into the final product, represent a 100% atom economy in theory. researchgate.net For example, the direct catalytic addition of a propanol (B110389) equivalent across a cyclohexene (B86901) derivative, if feasible, would be a highly atom-economical route. The goal is to design synthetic pathways where the majority of the materials used are incorporated into the final product, thus inherently minimizing waste generation. mlsu.ac.in

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Equation | Atom Economy | Waste Products |

| Addition | A + B → C | 100% | None (ideal) |

| Substitution | A-B + C → A-C + B | < 100% | Displaced group (B) |

| Elimination | A-B → A + B | < 100% | Leaving group and other fragments |

| Grignard | R-MgX + R'COR'' → RR'R''C-OMgX | < 100% | Magnesium halide salts |

This table provides a generalized comparison of the inherent atom economy of common reaction types relevant to alcohol synthesis.

Development of Less Hazardous Synthetic Routes

A core tenet of green chemistry is the design of synthetic methods that use and generate substances with minimal toxicity to humans and the environment. skpharmteco.com This involves moving away from hazardous reagents and solvents. For example, the oxidation of secondary alcohols to ketones, a related transformation, traditionally used highly toxic chromium(VI) oxidants. A greener alternative involves using sodium hypochlorite (B82951) (household bleach) with an acetic acid catalyst, which is a much less hazardous system. youtube.com

In the context of this compound, developing less hazardous routes could involve:

Avoiding Organometallics: Replacing pyrophoric and moisture-sensitive reagents like organolithium compounds or Grignard reagents with more stable catalytic alternatives. google.comquora.com

Replacing Strong Acids/Bases: Utilizing solid acid or base catalysts that are less corrosive, safer to handle, and easily separable from the reaction mixture.

Considering the Entire Process: A holistic approach is necessary, as a "greener" step might introduce impurities that require hazardous downstream processing, effectively displacing the problem. skpharmteco.com The ideal synthetic route minimizes hazards at every stage, from reactants to final product isolation.

Utilization of Renewable Feedstocks for Propanol Production

Shifting from depleting fossil fuels to renewable feedstocks is a critical aspect of sustainable chemistry. mun.ca Propanol, a key building block for this compound, can be produced from various renewable resources, offering a pathway to a "greener" final product. nih.govcicenergigune.com

Promising renewable routes to propanol include:

Biomass Fermentation: Microbes can be engineered to produce propanol from renewable feedstocks like sugars derived from lignocellulosic biomass. nih.gov

Glycerol Valorization: Glycerol, an abundant byproduct of biodiesel production, can be catalytically converted to propanol. chemistryviews.org This approach transforms a waste stream into a valuable chemical.

Conversion of CO₂ and Methane (B114726): Emerging technologies focus on producing alcohols from captured carbon dioxide (CO₂) combined with green hydrogen or from underutilized methane sources like biogas. cicenergigune.comacs.org

Solvent Selection and Replacement Strategies for Enhanced Environmental Sustainability

Solvents often constitute the largest mass component in a chemical process and are a major source of waste and environmental concern. nih.gov Green chemistry promotes the reduction or elimination of auxiliary substances like solvents. mlsu.ac.in When solvents are necessary, the choice is guided by a hierarchy of preference.

Ideal Solvent Strategies:

Solvent-Free Reactions: Performing reactions neat (without a solvent) is the most desirable option. nih.gov Techniques like mechanochemistry (ball-milling) can facilitate solvent-free reactions. beilstein-journals.org

Water as a Solvent: Water is a non-toxic, non-flammable, and inexpensive solvent, making it a highly preferred choice for many reactions. nih.gov

Green Solvents: When organic solvents are required, the preference is for those with low toxicity and environmental impact, such as alcohols (ethanol, propanol) and esters. rsc.org Solvents derived from biomass are also gaining traction.

Avoid Hazardous Solvents: Solvents like chlorinated hydrocarbons and aromatic hydrocarbons are generally considered problematic and should be replaced with safer alternatives. rsc.org

In the context of this compound synthesis and purification, challenges like the formation of azeotropes with water or other solvents must be managed. researchgate.net Techniques like extractive distillation may be required, and the selection of the entrainer or solvent for this process must also be evaluated for its environmental impact. acs.org

Table 2: General Green Solvent Selection Guide

| Category | Examples | Green Chemistry Considerations |

| Highly Recommended | Water | Non-toxic, abundant, non-flammable. |

| Recommended | Ethanol, 1-Propanol, Ethyl Acetate (B1210297) | Low toxicity, often bio-based. nih.govrsc.org |

| Problematic | Toluene, Heptane, Acetonitrile | Environmental and/or health concerns. nih.gov |

| Hazardous | Dichloromethane (B109758), Chloroform, Benzene (B151609) | High toxicity, carcinogenicity, environmental persistence. |

This table is a simplified guide based on principles from green chemistry literature.

Energy Efficiency Optimization in this compound Synthesis

Energy requirements for chemical processes have significant environmental and economic impacts. mlsu.ac.in Green chemistry encourages conducting synthetic methods at ambient temperature and pressure whenever possible to minimize energy consumption.

Strategies for optimizing energy efficiency include:

Catalysis: Using catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure) and thus reducing energy input. mlsu.ac.in

Process Intensification: Combining multiple process steps, such as reaction and separation, into a single unit can eliminate energy-intensive intermediate stages. The electrochemical synthesis of propanol from CO₂ and water in a single reactor is an example of this, as it avoids the separate, energy-intensive step of hydrogen production. zkg.de

Heat Management: For exothermic reactions, careful control of temperature is needed to prevent overheating, which can decompose products and waste energy on cooling. youtube.com

Catalysis in Green Synthesis of Cyclohexyl Alcohols

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions. The development of advanced catalysts is crucial for the sustainable synthesis of cyclohexyl alcohols.

Key catalytic approaches include:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases or oxidases, offers high selectivity under mild aqueous conditions. nih.gov Engineered enzymes can be designed to catalyze specific transformations, like the oxidation of a primary alcohol on a cyclohexane (B81311) ring, with high efficiency. nih.gov

Heterogeneous Catalysis: Solid catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) are advantageous because they can be easily separated by filtration and reused, minimizing waste and cost. google.com Examples include metals supported on materials like alumina (B75360) or carbon.

Homogeneous Catalysis: While separation can be more challenging, homogeneous catalysts often offer high activity and selectivity. Green approaches focus on using earth-abundant, non-toxic metals (like iron or cobalt) instead of precious or toxic heavy metals. rsc.org

Borrowing Hydrogen Catalysis: This elegant strategy involves the temporary "borrowing" of hydrogen from an alcohol to form a reactive intermediate (an aldehyde or ketone), which then reacts with another molecule. The hydrogen is then returned, regenerating the catalyst and forming the final product with water as the only byproduct. This method is highly atom-economical for C-C bond formation. rsc.orgacs.org

Table 3: Comparison of Catalytic Strategies for Alcohol Synthesis

| Catalysis Type | Advantages | Challenges |

| Biocatalysis (Enzymes) | High selectivity, mild conditions (temp, pH), aqueous media. nih.gov | Enzyme stability, substrate scope can be limited. |

| Heterogeneous Catalysis | Easy separation and reuse, robust. google.com | Can have lower activity/selectivity than homogeneous counterparts. |

| Homogeneous Catalysis | High activity and selectivity, well-defined active sites. acs.org | Difficult separation from product, potential for metal leaching. |

Advanced Analytical Methodologies for Characterizing 1 Cyclohexyl 1 Propanol and Its Transformations

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional components of 1-Cyclohexyl-1-propanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. jchps.comslideshare.net Through various NMR experiments, the connectivity and spatial arrangement of atoms in this compound can be unequivocally established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the propyl chain, the cyclohexyl ring, and the hydroxyl group. The proton attached to the carbinol carbon (the carbon bearing the -OH group) is expected to appear as a multiplet. The ethyl group protons will present as a triplet and a quartet, while the cyclohexyl protons will produce a series of complex, overlapping multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms in its asymmetric structure. The chemical shift of the carbinol carbon is a key indicator, typically appearing in the range of 65-80 ppm.